Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selectivity and yield.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitro compounds, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity and bioavailability, contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is used as a precursor to biologically active natural products.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound is similar in structure but contains a hydroxymethyl group instead of an amino group.
Uniqueness
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H17F3N2O2 |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-5-4-9(14,6-15)10(11,12)13/h4-6,14H2,1-3H3/t9-/m0/s1 |
InChI Key |
YHPCKIFBYOPVAL-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)N |
Origin of Product |
United States |
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